![molecular formula C22H22ClN5O3 B3956613 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3956613.png)
1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine
Overview
Description
1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in treating various types of cancer. This compound is a kinase inhibitor that targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are key enzymes involved in the signaling pathways that promote cancer cell growth and survival.
Mechanism of Action
1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine works by inhibiting the activity of BTK and ITK, which are key enzymes involved in the signaling pathways that promote cancer cell growth and survival. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. ITK is a key enzyme involved in the T-cell receptor signaling pathway, which is important for the activation and proliferation of T-cells. By inhibiting the activity of these enzymes, 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine can effectively block the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has been shown to have potent anti-tumor activity in preclinical models of various types of cancer. In addition, 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine in lab experiments include its potent anti-tumor activity, favorable pharmacokinetic properties, and well-tolerated nature. However, the limitations of using 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine in lab experiments include the lack of clinical data and the need for further studies to determine the optimal dosing and treatment regimens.
Future Directions
There are several future directions for the research and development of 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine. These include:
1. Further preclinical studies to determine the optimal dosing and treatment regimens for 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine in various types of cancer.
2. Clinical trials to evaluate the safety and efficacy of 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine in patients with cancer.
3. Combination studies to evaluate the synergistic effects of 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine with other cancer therapies, such as chemotherapy and immunotherapy.
4. Development of biomarkers to identify patients who are most likely to benefit from treatment with 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine.
5. Investigation of the potential use of 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine in other diseases, such as autoimmune disorders and inflammatory diseases.
In conclusion, 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is a small molecule inhibitor that has shown promise in preclinical models of various types of cancer. Its potent anti-tumor activity and favorable pharmacokinetic properties make it a promising candidate for further research and development. Further studies are needed to determine the optimal dosing and treatment regimens for 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine, as well as its potential use in other diseases.
Scientific Research Applications
1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. These studies have shown that 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is a potent inhibitor of BTK and ITK, and it can effectively block the signaling pathways that promote cancer cell growth and survival. In addition, 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has been shown to have synergistic effects when combined with other cancer therapies, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
(4-chlorophenyl)-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3/c1-15-13-16(2)27(24-15)21-14-19(7-8-20(21)28(30)31)25-9-11-26(12-10-25)22(29)17-3-5-18(23)6-4-17/h3-8,13-14H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVBWAQSYSNIMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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